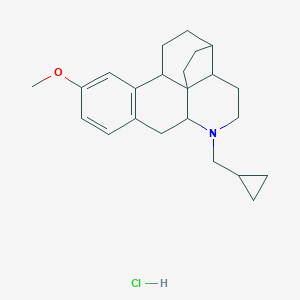
Cpmhha
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cpmhha is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It is a synthetic derivative of the naturally occurring compound, cannabidiol (CBD), which is found in the cannabis plant. Cpmhha has been shown to possess anti-inflammatory, anti-anxiety, and neuroprotective properties, making it a promising candidate for the treatment of various diseases and conditions.
Wirkmechanismus
Cpmhha exerts its therapeutic effects by interacting with specific receptors in the body, including the cannabinoid receptors CB1 and CB2, and the serotonin receptor 5-HT1A. These receptors are involved in regulating various physiological processes, including pain sensation, inflammation, anxiety, and mood. Cpmhha has been shown to modulate the activity of these receptors, resulting in its therapeutic effects.
Biochemical and Physiological Effects:
Cpmhha has been shown to possess several biochemical and physiological effects, including anti-inflammatory, anti-anxiety, and neuroprotective properties. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has anxiolytic effects, reducing anxiety-like behavior in preclinical models. Additionally, Cpmhha has been shown to have neuroprotective properties, protecting against neuronal damage and cell death in preclinical models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Cpmhha in scientific research is its specificity for specific receptors in the body. This allows for targeted modulation of physiological processes, reducing the risk of off-target effects. Additionally, Cpmhha has been shown to have a favorable safety profile, with no significant adverse effects reported in preclinical studies.
However, one of the limitations of using Cpmhha in lab experiments is its limited solubility in water, which can make it challenging to administer in certain experimental conditions. Additionally, the compound's relatively new status in the field of scientific research means that there is still much to learn about its potential therapeutic applications and mechanisms of action.
Zukünftige Richtungen
There are several future directions for research on Cpmhha, including exploring its potential therapeutic applications for various diseases and conditions, including anxiety, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate the compound's mechanisms of action and to optimize its synthesis method for maximum efficacy and purity. Finally, clinical trials are needed to determine the safety and efficacy of Cpmhha in human subjects.
Synthesemethoden
Cpmhha is synthesized through a chemical reaction between Cpmhha and a specific type of acid. The process involves several steps, including purification and isolation, to obtain a pure form of the compound. The synthesis method is a crucial factor in determining the quality and purity of Cpmhha, which is essential for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
Cpmhha has been studied extensively in preclinical models, and the results have shown promising therapeutic potential for various diseases and conditions, including anxiety, inflammation, and neurodegenerative disorders. The compound has been shown to interact with specific receptors in the body, which play a crucial role in regulating various physiological processes.
Eigenschaften
CAS-Nummer |
131927-74-7 |
|---|---|
Produktname |
Cpmhha |
Molekularformel |
C11H10F13IO |
Molekulargewicht |
374 g/mol |
IUPAC-Name |
5-(cyclopropylmethyl)-11-methoxy-5-azapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8(13),9,11-triene;hydrochloride |
InChI |
InChI=1S/C23H31NO.ClH/c1-25-18-6-4-17-12-22-23-10-8-16(5-7-21(23)19(17)13-18)20(23)9-11-24(22)14-15-2-3-15;/h4,6,13,15-16,20-22H,2-3,5,7-12,14H2,1H3;1H |
InChI-Schlüssel |
FVFINRULDBFSPR-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(CC3C45C2CCC(C4CCN3CC6CC6)CC5)C=C1.Cl |
Kanonische SMILES |
COC1=CC2=C(CC3C45C2CCC(C4CCN3CC6CC6)CC5)C=C1.Cl |
Synonyme |
CPMHHA N-cyclopropylmethyl-3,11c-ethano-10-methoxy-1,2,3,3a,11b,11c-hexahydroaporphine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



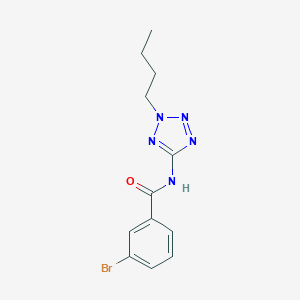
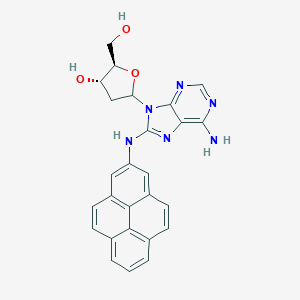
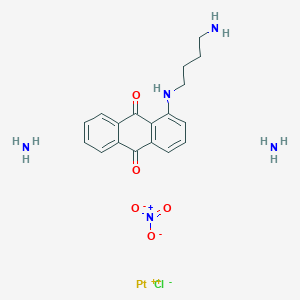
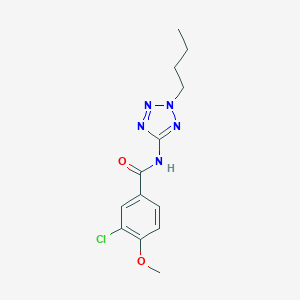
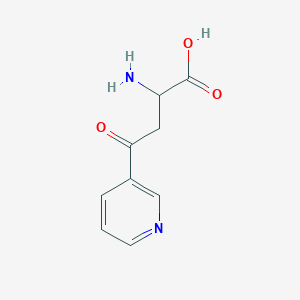
![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)
![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R)-2-acetamido-4-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-1-oxohexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B237731.png)
![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)

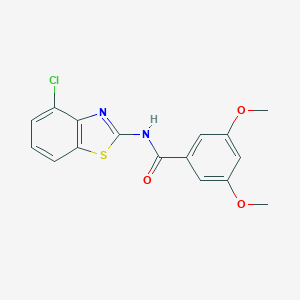
![N-{3-[(3-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B237757.png)
![N-({3-[(2-methylpropanoyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237759.png)